3-氮杂环丁基苯甲酸酯

描述

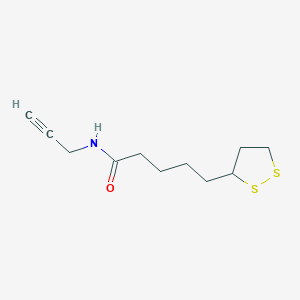

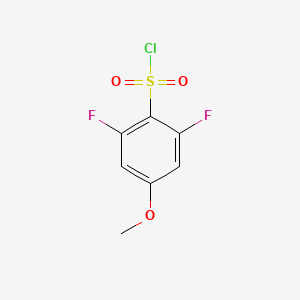

3-Azetidinyl benzoate is a heterocyclic compound. It is also known as azetidin-3-yl benzoate . It has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

Azetidines, including 3-Azetidinyl benzoate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Molecular Structure Analysis

The molecular formula of 3-Azetidinyl benzoate is C10H11NO2 . Its molecular weight is 177.2 g/mol .Chemical Reactions Analysis

Azetidines, including 3-Azetidinyl benzoate, have unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain . Recent advances in the chemistry and reactivity of azetidines have been reported .科学研究应用

不对称水解和化学转化

- d1 R* 苯甲酸酯 (d1 3) 的不对称水解可通过枯草芽孢杆菌有效实现,从而产生旋光活性 R-羟乙基氮杂环丁酮。该产物随后被化学转化为 β-氮杂环丁基乙酰硫酯衍生物,并进一步转化为碳青霉烯衍生物,说明其在合成复杂生化化合物中的用途 (Hirai, Miyakoshi, & Naito, 1989).

合成和抗炎活性

- 吲哚基氮杂环丁酮,通过肼与氯乙酰氯反应合成,表现出显着的抗炎活性。这突出了 3-氮杂环丁基苯甲酸酯衍生物在开发新型抗炎药中的潜力 (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

抗菌和抗真菌活性

- 由 3-氮杂环丁基苯甲酸酯合成的喹唑啉-4(3H)-酮衍生的席夫碱和 2-氮杂环丁酮显示出有希望的抗菌和抗真菌活性,特别是那些带有氯和甲氧基的。这些发现表明在治疗微生物感染中的潜在应用 (Patel & Patel, 2011).

抗菌剂

- 7-氮杂环丁基喹诺酮,包括 3-氮杂环丁基苯甲酸酯的衍生物,已被证明具有显着的抗菌特性。构效关系研究表明,氮杂环丁和恶嗪环上的手性对于增强体外活性和口服疗效至关重要,表明在开发新型抗菌药中具有潜力 (Frigola et al., 1995).

抗结核活性

- 新型三羟基苯甲酰胺氮杂环丁-2-酮衍生物表现出显着的抗结核活性,与异烟肼等标准药物相当。这表明 3-氮杂环丁基苯甲酸酯衍生物在治疗结核病中的潜力 (Ilango & Arunkumar, 2011).

合成中的重排

- 源自 3-氮杂环丁基苯甲酸酯的氮杂环丁基苯并噻唑基二硫化物,在热解后可以重排形成 2β-(苯并噻唑基硫代甲基)青霉烯,证明了它们在化学合成中的多功能性 (Alpegiani, Giudici, Perrone, & Borghi, 1990).

显色化学传感器

- 源自 3-氮杂环丁基苯甲酸酯的偶氮 8-羟基喹啉苯甲酸酯,作为一种选择性的显色化学传感器,用于检测 Hg2+ 和 Cu2+ 等金属离子,表明其在环境监测和金属离子检测中的潜在应用 (Cheng et al., 2006).

未来方向

作用机制

Biochemical Pathways

For instance, the benzoyl-CoA pathway is widely distributed in nature and catabolizes a wide range of compounds, including benzene, toluene, ethylbenzene, and xylene . .

Pharmacokinetics

Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . These properties significantly impact a compound’s bioavailability and therapeutic efficacy.

属性

IUPAC Name |

azetidin-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMYWVLACJWVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What innovative approach does the research highlight for achieving asymmetric synthesis of the β-lactam, methyl 4-[3-hydroxy-2,2-dimethyl-1-(1-methylethyl)-4-oxo-3-azetidinyl]benzoate?

A1: The research investigates two distinct methods for the asymmetric synthesis of the target β-lactam:

Q2: How does X-ray crystallography contribute to understanding the observed enantioselectivity and diastereoselectivity in this photochemical synthesis?

A2: X-ray crystallographic data for various α-oxoamides provided valuable insights into the origins of the observed selectivity. By analyzing the crystal structures, researchers could correlate the spatial arrangement of the reacting molecules with the stereochemical outcome of the photochemical reaction. This analysis validated the prediction of the absolute configuration of the β-lactam based on the topochemical control principle, which postulates that the reaction pathway is governed by the geometry of the reacting species in the solid state [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)